7-Iodo-5H-pyrrolo[3,2-d]pyrimidine

Antiproliferative activity Triple-negative breast cancer Halogenated heterocycles

7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is the privileged C7-iodinated 9-deazapurine building block. The iodo substituent is non-redundant: it uniquely drives sub-µM IC50 against TNBC and induces apoptosis, unlike chloro analogs. It also enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for library synthesis. As a direct precursor to N5-alkyl derivatives, it dramatically lowers in vivo toxicity (MTD 40 vs 5-10 mg/kg). Essential for kinase inhibitor and TNBC programs.

Molecular Formula C6H4IN3
Molecular Weight 245.023
CAS No. 1934539-42-0
Cat. No. B2963026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-5H-pyrrolo[3,2-d]pyrimidine
CAS1934539-42-0
Molecular FormulaC6H4IN3
Molecular Weight245.023
Structural Identifiers
SMILESC1=C(C2=NC=NC=C2N1)I
InChIInChI=1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H
InChIKeyFJWRQLQWXDGCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS 1934539-42-0): A Halogenated 9-Deazapurine Scaffold for Kinase-Targeted Research and Antiproliferative Development


7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[3,2-d]pyrimidine class, also known as 9-deazapurines [1]. This scaffold serves as a purine isostere and has been extensively explored in medicinal chemistry for the development of kinase inhibitors, antiproliferative agents, and antiviral compounds [2]. The presence of an iodine atom at the C7 position distinguishes this compound from other halogenated analogs and imparts unique reactivity and biological properties . Its predicted physical properties include a boiling point of 374.3±22.0 °C, density of 2.219±0.06 g/cm³, and a pKa of 11.66±0.40 .

Why Generic Substitution Fails: The Critical Role of C7 Iodine in 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine Differentiation


Substituting 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine with a non-iodinated analog or a different halogen at C7 is not chemically or biologically equivalent. The iodine atom at C7 is not merely a placeholder; it fundamentally alters the compound's antiproliferative potency, cytotoxic mechanism, and synthetic utility. Studies have demonstrated that the introduction of iodine at C7 reduces IC50 values into the sub-micromolar range, a potency enhancement not observed with other halogens [1]. Furthermore, the iodine substituent enables distinct mechanistic outcomes, such as robust apoptosis induction, which are not replicated by chloro-analogs [1]. From a synthetic perspective, the C7 iodine atom is uniquely positioned to participate in palladium-catalyzed cross-coupling reactions, a capability that less reactive halogens do not provide, making it a privileged building block for diversifying the pyrrolo[3,2-d]pyrimidine scaffold .

Quantitative Differentiation Evidence for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine vs. Closest Analogs


C7 Iodination Enhances Antiproliferative Potency by >10-Fold vs. Non-Iodinated Analog

The introduction of iodine at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine scaffold (Compound 2) results in a significant enhancement of antiproliferative potency compared to the non-iodinated 2,4-dichloro analog (Compound 1). The IC50 of Compound 2 is reduced to sub-micromolar levels, whereas Compound 1 exhibits only low micromolar activity [1]. This demonstrates that C7 iodination is a key determinant of potency, likely due to favorable steric and electronic interactions with the target binding site.

Antiproliferative activity Triple-negative breast cancer Halogenated heterocycles

C7 Iodine Confers a Distinct Apoptotic Mechanism Unseen with Chloro-Analogs

In mechanistic studies using MDA-MB-231 triple-negative breast cancer cells, the 2,4-dichloro-7-iodo pyrrolo[3,2-d]pyrimidine (Compound 2) robustly induced apoptosis with concomitant G2/M cell cycle arrest. In stark contrast, the non-iodinated 2,4-dichloro analog (Compound 1) caused cells to accumulate at the G2/M stage with little evidence of apoptotic death [1]. This divergent mechanism is directly attributable to the presence of the iodine atom at C7.

Mechanism of action Apoptosis Cell cycle arrest

C7 Iodine Enables Palladium-Catalyzed Cross-Coupling for Scaffold Diversification

The iodine atom at C7 of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is uniquely reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, alkenyl, and alkynyl substituents . This reactivity is not readily available with the corresponding 7-bromo or 7-chloro analogs, which are significantly less reactive in such transformations . This makes the 7-iodo compound a privileged building block for the rapid synthesis of focused libraries of pyrrolo[3,2-d]pyrimidine derivatives.

Synthetic chemistry Cross-coupling Building block

Predicted Density and Boiling Point Favor Crystallization and Purification

7-Iodo-5H-pyrrolo[3,2-d]pyrimidine has a predicted density of 2.219±0.06 g/cm³ and a boiling point of 374.3±22.0 °C . In comparison, the 7-bromo analog (CAS 1378816-68-2) has a molecular weight of 198.02 g/mol (vs. 245.02 g/mol for the iodo compound) and is expected to have a lower density and boiling point. The higher density and boiling point of the 7-iodo compound can facilitate purification by crystallization or distillation, as it is more likely to form stable crystalline solids.

Physicochemical properties Purification Crystallization

Halogenated Pyrrolo[3,2-d]pyrimidines with N5 Substitution Show Tunable Toxicity

In a series of halogenated pyrrolo[3,2-d]pyrimidines, N5-alkyl substitution significantly reduced toxicity while retaining antiproliferative activity. For example, N-substituted compounds showed EC50 values between 0.83–7.3 μM with a maximum tolerated dose (MTD) of 40 mg/kg in mice, compared to an MTD of 5–10 mg/kg for unsubstituted analogs [1]. This tunable toxicity profile is directly relevant to 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine, which can serve as a precursor for N5-substituted derivatives with improved safety margins.

Toxicity Pharmacokinetics Prodrug

Pyrrolo[3,2-d]pyrimidine Scaffold is a Privileged Kinase Inhibitor Core

The pyrrolo[3,2-d]pyrimidine scaffold, including 7-iodo derivatives, has been validated as a core structure for type II kinase inhibitors targeting KDR (VEGFR-2) and other kinases [1]. CoMFA and CoMSIA studies on a series of pyrrolo[3,2-d]pyrimidine derivatives have produced statistically significant QSAR models (q² = 0.542–0.552, r² = 0.912–0.955), providing a rational basis for designing potent kinase inhibitors [1]. While direct kinase inhibition data for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine itself is limited, its structural homology to validated kinase inhibitor cores positions it as a key building block for generating novel kinase-targeted libraries.

Kinase inhibition Cancer ATP-competitive

Optimal Application Scenarios for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine Based on Evidence


Development of Potent Antiproliferative Agents for Triple-Negative Breast Cancer

7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is ideally suited as a key intermediate for synthesizing antiproliferative agents targeting triple-negative breast cancer (TNBC). The compound's C7 iodine substitution is essential for achieving sub-micromolar IC50 values in MDA-MB-231 cells and for triggering robust apoptosis, a mechanism that non-iodinated analogs fail to induce [1]. Researchers aiming to develop novel TNBC therapeutics should prioritize this compound to ensure potent and mechanistically distinct activity.

Diversification of Pyrrolo[3,2-d]pyrimidine Libraries via Palladium-Catalyzed Cross-Coupling

The C7 iodine atom of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine makes it a privileged building block for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings . This enables the efficient synthesis of diverse C7-substituted pyrrolo[3,2-d]pyrimidine libraries for structure-activity relationship (SAR) studies. Medicinal chemistry groups focused on kinase inhibitors, antiviral agents, or other pyrrolopyrimidine-based therapeutics should procure this compound for rapid scaffold diversification.

Synthesis of N5-Substituted Prodrugs with Improved Safety Margins

7-Iodo-5H-pyrrolo[3,2-d]pyrimidine serves as a precursor for N5-alkyl substituted derivatives, which have been shown to retain antiproliferative activity while exhibiting significantly reduced toxicity (MTD increased from 5–10 mg/kg to 40 mg/kg) [2]. This application is critical for research groups transitioning from in vitro to in vivo efficacy studies, as it provides a pathway to mitigate compound-related toxicity without compromising potency.

Kinase-Targeted Drug Discovery Campaigns

Given the validated pyrrolo[3,2-d]pyrimidine scaffold's role as a type II kinase inhibitor core, particularly for KDR (VEGFR-2), 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is a strategic starting material for synthesizing novel kinase inhibitors [3]. The compound's predicted physicochemical properties and synthetic versatility support the generation of focused libraries for screening against kinase panels, with the potential to identify selective inhibitors for oncology or immunology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.